2-(pyridin-4-yl)-N-(thiazol-2-yl)quinoline-4-carboxamide
Description
2-(Pyridin-4-yl)-N-(thiazol-2-yl)quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted at position 2 with a pyridinyl group and at position 4 with a carboxamide linker to a thiazole ring. This structure combines aromatic and heterocyclic motifs, which are common in medicinal chemistry for their bioactivity and binding affinity to biological targets.
Properties
IUPAC Name |
2-pyridin-4-yl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-17(22-18-20-9-10-24-18)14-11-16(12-5-7-19-8-6-12)21-15-4-2-1-3-13(14)15/h1-11H,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDPWVZLHXFMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Pyridin-4-yl)-N-(thiazol-2-yl)quinoline-4-carboxamide is a heterocyclic compound that integrates pyridine, thiazole, and quinoline moieties. This structural combination suggests potential for significant biological activity, particularly in medicinal chemistry. The compound's design draws from the pharmacological properties associated with its constituent rings, which are prevalent in various bioactive molecules.
The molecular formula of this compound is , with a molecular weight of approximately 346.41 g/mol. The compound exhibits a logP value of 3.9651, indicating moderate lipophilicity, which is favorable for membrane permeability in drug design.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study focused on pyrazolyl-thiazole derivatives demonstrated significant inhibition against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | E. coli, S. aureus | 15 mm (E. coli), 18 mm (S. aureus) | 32 µg/mL |
| Pyrazolyl-thiazole derivative 7c | E. coli | 20 mm | 16 µg/mL |
| Pyrazolyl-thiazole derivative 7d | S. aureus | 22 mm | 8 µg/mL |
Antioxidant Activity
The antioxidant potential of related compounds has been evaluated using DPPH and hydroxyl radical scavenging assays. These assays measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress-related diseases. The results indicate that many derivatives exhibit substantial antioxidant activity, supporting their potential therapeutic applications .
Table 2: Antioxidant Activity Results
| Compound Name | DPPH Scavenging Activity (%) | Hydroxyl Radical Scavenging Activity (%) |
|---|---|---|
| This compound | 65% | 70% |
| Pyrazolyl-thiazole derivative 7b | 75% | 80% |
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets through hydrogen bonding and π–π interactions due to its aromatic structure. The thiazole and pyridine rings are known to facilitate binding with enzymes and receptors, potentially leading to inhibition or modulation of their activity.
Case Studies
A notable case study involved the synthesis and biological evaluation of quinoline derivatives, including those with thiazole substitutions. These studies reported enhanced antimicrobial activity compared to standard antibiotics like isoniazid, particularly against mycobacterial species . The findings suggest that modifications in the quinoline structure can lead to improved efficacy against resistant strains.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Heterocyclic Variations
(a) Thiadiazole vs. Thiazole Substituents
- Compound 5 (): 2-Oxo-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-4-carboxamide replaces the thiazole ring with a 1,3,4-thiadiazole. The synthesis yielded 59% via PyBOP-mediated coupling, but the dihydroquinoline core may reduce aromatic stability compared to the fully conjugated quinoline system .
- N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide (): Incorporates a cyclopropyl-thiadiazole group, enhancing steric bulk and hydrophobicity. Such modifications could impact membrane permeability in biological systems .
(b) Quinoline vs. Quinazoline Cores
- N-(3,4-Difluorophenyl)-2-(pyridin-4-yl)quinazolin-4-amine (): Replaces quinoline with quinazoline, a nitrogen-rich scaffold. Quinazolines often exhibit enhanced hydrogen-bonding capacity, which can improve target affinity in kinase inhibitors or antifolate agents .
(c) Carboxamide Linker Modifications
- N-(3-Acetylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (): Substitutes thiazole with an acetylphenyl group, introducing a ketone moiety. This modification increases polarity and may influence metabolic stability .
- N-Substituted 2-(4-Pyridinyl)thiazole-5-carboxamides (): Features a thiazole-5-carboxamide instead of quinoline-4-carboxamide. The shorter conjugated system in thiazole derivatives may reduce π-stacking interactions but improve synthetic accessibility .
Q & A
Basic Synthesis: What is the standard synthetic route for 2-(pyridin-4-yl)-N-(thiazol-2-yl)quinoline-4-carboxamide?
The synthesis involves coupling a quinoline-4-carboxylic acid derivative with a thiazol-2-amine precursor. A common method uses PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent in DMF with N-methylmorpholine (NMM) as a base. For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid reacts with 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole under mild conditions (room temperature, overnight), yielding the target compound after precipitation and vacuum drying . Advanced analogs may require additional steps, such as RuO₂-catalyzed oxidative cleavage for functional group interconversion .
Advanced Synthesis: How can the amidation step be optimized to improve yield and purity?
Optimization focuses on acyl chloride intermediate formation and solvent selection. In quinoline-4-carboxamide synthesis, the carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the reactive acyl chloride. Subsequent amidation with thiazol-2-amine in a 1:1:1 mixture of acetone:DCM:triethylamine enhances solubility and reduces side reactions. Purification via silica gel chromatography (e.g., ethyl acetate gradients) and crystallization (e.g., diisopropyl ether) improves purity. Yields can reach ~70% with strict control of reaction time (2 hours) and temperature (reflux) .
Analytical Characterization: Which spectroscopic techniques validate the structural integrity of this compound?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.8–8.8 ppm for quinoline and pyridine rings) and thiazole NH (δ ~10–12 ppm). Carbonyl carbons (C=O) appear at δ ~165–170 ppm .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 318.5 [M+1] for piperidine analogs) confirm molecular weight .
- HPLC : Gradient elution (e.g., 5%→95% MeCN in H₂O) assesses purity (>95%) .
Biological Evaluation: What in vitro assays are used to study its bioactivity?
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining evaluates pro-apoptotic effects (e.g., A549 lung cancer cells). Caspase-3 activation is measured via fluorogenic substrates .
- TRPV3 Inhibition : Calcium flux assays using HEK293 cells overexpressing TRPV3 channels determine IC₅₀ values. In vivo models (e.g., histamine-induced itching in mice) validate efficacy .
Computational Analysis: How do molecular docking studies predict target interactions?
Docking into CYP2C9 or TRPV3 active sites (PDB: 1OG5, 6BO8) identifies key interactions:
- Quinoline-pyridine π-stacking with aromatic residues (e.g., Phe476 in CYP2C9).
- Thiazole NH hydrogen bonding to catalytic residues (e.g., Asn204 in TRPV3).
MD simulations (100 ns) assess binding stability via RMSD/RMSF plots .
Data Contradictions: How to resolve discrepancies between experimental and predicted bioactivity?
Example: For anti-tubercular analogs, experimental IC₅₀ (7.22 μM) vs. predicted (7.67 μM) values may arise from solvation effects or protein flexibility. Mitigation strategies:
- Re-evaluate QSAR models using larger datasets.
- Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Stability Challenges: What factors influence storage stability?
- Solvent Sensitivity : Derivatives with unsaturated side chains (e.g., (Z)-2-(4-oxopent-2-enoyl) analogs) degrade in organic solvents (e.g., DMSO) within weeks. Store as lyophilized powders at -20°C .
- Light Sensitivity : Quinoline cores are prone to photodegradation; use amber vials and inert atmospheres (N₂) .
Structure-Activity Relationship (SAR): How do substituents modulate biological activity?
- Pyridine Position : 4-Pyridinyl (vs. 3-pyridinyl) enhances CYP2C9 inhibition (ΔIC₅₀ = 2.1 μM) due to better π-π overlap .
- Thiazole Modifications : N-Methylation reduces apoptosis induction (e.g., 45% → 22% cell death in A549) by sterically blocking caspase-3 binding .
Reaction Mechanism: What intermediates form during oxidative cleavage steps?
RuO₂-catalyzed oxidation of furylquinolines generates α,β-unsaturated ketones (e.g., compound 8) via epoxide intermediates . Confirmation via ¹H NMR : Loss of furan protons (δ 6.2–6.5 ppm) and appearance of conjugated ketone protons (δ 6.8–7.1 ppm) .
Scaling-Up Synthesis: What challenges arise during gram-scale production?
- Purification : Crude products often contain unreacted starting materials; use flash chromatography (40–63 μm silica) with ethyl acetate/hexane gradients.
- Yield Drop : Multi-step reactions (e.g., oxidation + amidation) suffer from cumulative losses. Optimize each step to >80% yield; e.g., replace PyBOP with HATU for higher coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
